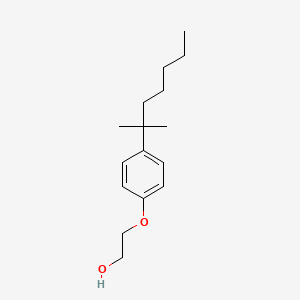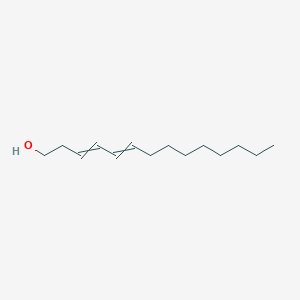![molecular formula C23H42S2Sn B14340180 Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane CAS No. 93370-66-2](/img/structure/B14340180.png)
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane is an organotin compound characterized by its unique structure, which includes a tin atom bonded to three butyl groups and a complex organic moiety. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane typically involves the reaction of tributylstannane with the appropriate organic halide under conditions that promote the formation of the desired organotin compound. Common reagents used in the synthesis include Grignard reagents and organolithium compounds, which facilitate the formation of the carbon-tin bond.
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form simpler organotin hydrides.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or other organohalides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mechanism of Action
The mechanism by which Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar applications in organic synthesis.
Tributyl(1-ethoxyvinyl)tin: Used in similar types of reactions and applications.
Tributyl(1-propynyl)tin: Also used in organic synthesis and industrial applications.
Uniqueness
Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane is unique due to its specific organic moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
Properties
CAS No. |
93370-66-2 |
|---|---|
Molecular Formula |
C23H42S2Sn |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
tributyl-(1-methylsulfanyl-4-phenylbutyl)sulfanylstannane |
InChI |
InChI=1S/C11H16S2.3C4H9.Sn/c1-13-11(12)9-5-8-10-6-3-2-4-7-10;3*1-3-4-2;/h2-4,6-7,11-12H,5,8-9H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
HQLYSGRTQWXVBW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC(CCCC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
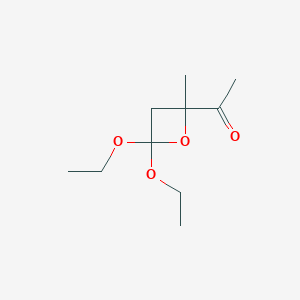
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

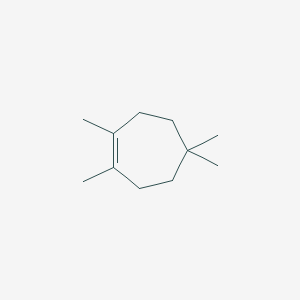
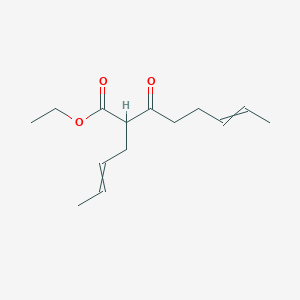
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)


